Structural Differentiation from Patented Dioxo-Imidazolidine SOAT-1 Inhibitors
The target compound is a 2-oxoimidazolidine derivative, which is structurally distinct from the general formula of the lead class of SOAT-1 inhibitors described in patent literature, which are exclusively 2,4-dioxo-imidazolidines [1]. In the HepG2 primary enzymatic assay for SOAT-1 inhibition, the patented dioxo-imidazolidine derivatives demonstrated a wide range of IC50 values, with preferred compounds achieving a concentration that enables 50% inhibition of the enzyme response [1]. No direct comparative biological data exists for the 2-oxo derivative. However, the fundamental difference in the core heterocycle's oxidation state provides a qualitative differentiation factor, suggesting the compound will occupy a distinct region in any structure-activity relationship (SAR) plot.
| Evidence Dimension | Imidazolidine core structure (oxidation state) |
|---|---|
| Target Compound Data | 2-oxoimidazolidine (single carbonyl at position 2) |
| Comparator Or Baseline | 2,4-dioxo-imidazolidine (two carbonyl groups, as in US 20120021016) |
| Quantified Difference | Qualitative difference in hydrogen-bond acceptor/donor profile; no quantitative potency data available for the target compound. |
| Conditions | Structural comparison based on molecular formula and patent analysis |
Why This Matters
This structural distinction is commercially significant as it enables the exploration of novel SOAT-1 inhibitor chemical space not covered by existing patents, offering a different IP and pharmacological profile.
- [1] Poinsard, C., Portal, T., & Pascal, J.-C. (2012). Novel dioxo-imidazolidine derivatives, which inhibit the enzyme SOAT-1, and pharmaceutical and cosmetic compositions containing them. US Patent 20120021016. Retrieved from https://patents.justia.com/patent/20120021016 View Source
